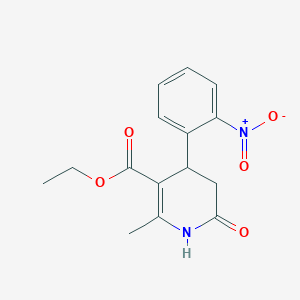

Ethyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Ethyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 176383-19-0) is a tetrahydropyridine derivative featuring a 2-nitrophenyl substituent at position 4, a methyl group at position 2, and an ethoxycarbonyl moiety at position 2. Its molecular formula is C₁₆H₁₆N₂O₅, with a molecular weight of 316.31 g/mol . It has been utilized in high-throughput screening libraries for drug discovery, indicating its relevance in medicinal chemistry .

Key physicochemical properties include:

Properties

IUPAC Name |

ethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-3-22-15(19)14-9(2)16-13(18)8-11(14)10-6-4-5-7-12(10)17(20)21/h4-7,11H,3,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLWVGEIIEMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

Ethyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 176383-19-0) is a synthetic compound belonging to the tetrahydropyridine class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C15H16N2O5

- Molecular Weight : 304.3 g/mol

- Structure : The compound features a tetrahydropyridine ring with a nitrophenyl substituent, which plays a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

These values indicate that the compound exhibits potent activity comparable to established anticancer agents.

The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells. Studies have shown that this compound increases p53 expression and activates caspase pathways leading to cell death in MCF-7 cells . Molecular docking studies suggest strong interactions between the compound and key protein targets involved in cancer progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The presence of the nitro group is believed to enhance its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various bacterial strains and fungi, although specific data on minimum inhibitory concentrations (MIC) are still being explored .

Case Studies and Research Findings

- Cytotoxicity Assay : A study involving MCF-7 and HeLa cells revealed that treatment with ethyl 2-methyl-4-(2-nitrophenyl)-6-oxo resulted in a significant reduction in cell viability compared to untreated controls. The observed IC50 values were indicative of its potential as an anticancer therapeutic agent .

- Apoptosis Induction : Flow cytometry analyses confirmed that the compound triggers apoptosis through mitochondrial pathways, leading to increased levels of apoptotic markers such as annexin V and propidium iodide staining .

- In Vivo Efficacy : In animal models bearing tumors derived from human cancer cell lines, administration of ethyl 2-methyl-4-(2-nitrophenyl)-6-oxo resulted in tumor size reduction and improved survival rates compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Ethyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been investigated for its pharmacological properties. Its structural features suggest potential activity against various diseases. Research indicates that derivatives of tetrahydropyridine compounds exhibit anti-inflammatory and analgesic properties. The nitrophenyl group enhances the compound's reactivity and biological activity, making it a candidate for drug development targeting inflammatory diseases and pain management .

Case Studies

- Anti-Cancer Activity : A study found that similar tetrahydropyridine derivatives showed significant inhibition of cancer cell proliferation in vitro. These compounds were tested against various cancer cell lines, demonstrating promising results as potential anti-cancer agents .

- Neuroprotective Effects : Another research highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Materials Science

Synthesis of Novel Polymers

this compound can be utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength due to its rigid structure and functional groups that promote cross-linking .

Case Studies

- Polymer Blends : Research demonstrated that blending this compound with polyvinyl chloride (PVC) resulted in materials with improved tensile strength and flexibility. These materials are suitable for applications in packaging and construction .

- Nanocomposites : Incorporating this compound into nanocomposite structures has shown enhanced barrier properties against gases and moisture, making them ideal for food preservation applications .

Agricultural Chemistry

Pesticidal Properties

The compound exhibits potential pesticidal activity due to its ability to disrupt biological processes in pests. Studies suggest that derivatives can act as effective insecticides or fungicides by interfering with metabolic pathways in target organisms .

Case Studies

- Insect Resistance : Field trials indicated that formulations containing this compound significantly reduced pest populations compared to untreated controls. This suggests its viability as an eco-friendly pesticide alternative .

- Fungal Inhibition : Laboratory tests showed that this compound effectively inhibited the growth of several pathogenic fungi affecting crops. Its application could lead to reduced reliance on conventional fungicides, promoting sustainable agricultural practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydropyridine carboxylates, which exhibit structural diversity in substituents at positions 2, 4, and 4. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyridine Carboxylates

Structural and Electronic Differences

Substituent Effects :

- Nitro Group (Target Compound) : The 2-nitrophenyl group introduces strong electron-withdrawing effects, increasing electrophilicity at C4 and enhancing hydrogen-bonding capacity .

- Trifluoromethyl Group (CF₃ Analog) : Improves metabolic stability and membrane permeability due to lipophilic/hydrophobic balance .

- Thioxo vs. Oxo (Thione Analog) : Replacing the ketone (C=O) with thione (C=S) at C6 alters electronic density, favoring metal coordination (e.g., in catalysis) .

Synthetic Yields :

- The thione derivative (5j) is synthesized in 72% yield via condensation , whereas trifluoromethyl analogs require multi-step protocols with yields ≤87% .

Biological and Industrial Applications: Corrosion Inhibition: The furan-substituted analog demonstrates efficacy in protecting carbon steel in HCl, attributed to adsorption via lone pairs on O and N atoms .

Challenges and Opportunities

- Synthetic Complexity : Introduction of nitro or trifluoromethyl groups requires careful control of reaction conditions to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.